molecular formula C22H22N4O4 B11002092 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B11002092
M. Wt: 406.4 g/mol
InChI Key: BGZOTZCABJWDLG-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic quinazolinone derivative with a molecular formula of C23H24N4O4 and a molecular weight of 420.5 g/mol . The compound features a 6,7-dimethoxy-2-methyl-4-oxoquinazoline core linked via an ethyl group to a 1H-indole-4-carboxamide moiety.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-13-25-18-12-20(30-3)19(29-2)11-16(18)22(28)26(13)10-9-24-21(27)15-5-4-6-17-14(15)7-8-23-17/h4-8,11-12,23H,9-10H2,1-3H3,(H,24,27)

InChI Key

BGZOTZCABJWDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone moiety is synthesized via cyclocondensation of anthranilic acid derivatives. A representative pathway involves:

  • Methoxy-substituted anthranilic acid preparation : 2-Amino-4,5-dimethoxybenzoic acid is reacted with acetic anhydride to form the corresponding acetamide .

  • Cyclization to 6,7-dimethoxy-2-methylquinazolin-4(3H)-one : The acetamide undergoes thermal cyclization at 180–200°C in the presence of ammonium acetate, forming the quinazolinone core . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic peaks at δ 2.45 ppm (methyl group) and δ 3.85–3.90 ppm (methoxy groups) .

Key Challenges :

  • Overalkylation at the N3 position during cyclization, necessitating precise stoichiometric control of reagents .

  • Purification via recrystallization from ethanol/water mixtures to achieve >95% purity .

Alkylation to Introduce the Ethylamine Spacer

The quinazolinone’s N3 position is functionalized with a 2-aminoethyl group to enable subsequent coupling:

  • Bromoethylamine hydrobromide reaction : 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one reacts with bromoethylamine hydrobromide in dimethylformamide (DMF) at 80°C for 12 hours .

  • Isolation of 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one : The product is extracted using dichloromethane and purified via column chromatography (silica gel, 9:1 chloroform/methanol) .

Analytical Data :

  • High-resolution mass spectrometry (HRMS): m/z calculated for C₁₃H₁₈N₃O₃ [M+H]⁺: 280.1297, observed: 280.1295 .

  • Yield: 68–72% after optimization .

Synthesis of 1H-Indole-4-carboxylic Acid

The indole component is prepared through Fischer indole synthesis or palladium-catalyzed cross-coupling:

  • Fischer indole synthesis : Cyclization of phenylhydrazine with 4-ketovaleric acid under acidic conditions (H₂SO₄, ethanol) .

  • Carboxylation at C4 : Direct carboxylation using CO₂ in the presence of a copper(I) catalyst at 100°C .

Alternative Route :

  • Hydrolysis of 4-cyanoindole with concentrated HCl at reflux yields 1H-indole-4-carboxylic acid (85% purity) .

Carboxamide Coupling Reaction

The final step involves coupling the ethylamine-functionalized quinazolinone with 1H-indole-4-carboxylic acid:

  • Activation of the carboxylic acid : 1H-Indole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride .

  • Amide bond formation : Reacting the acyl chloride with 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one in tetrahydrofuran (THF) with triethylamine as a base .

Optimization Insights :

  • Coupling agents : Substituting SOCl₂ with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) increases yields to 78% .

  • Solvent effects : Dichloromethane reduces side-product formation compared to THF .

Purification and Characterization

Final purification employs preparatory high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) . Structural validation includes:

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, indole NH), δ 8.45 (s, 1H, CONH), δ 7.6–6.8 (m, aromatic protons) .

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) .

Purity Assessment :

  • HPLC purity: ≥98% at 254 nm .

  • Melting point: 214–216°C .

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across published methodologies:

ParameterSOCl₂-Mediated Coupling EDCl/HOBt Coupling
Yield65%78%
Reaction Time24 h12 h
Byproduct Formation15%5%
ScalabilityModerateHigh

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the quinazoline family and features a unique structure that enhances its biological activity. The presence of methoxy groups at positions 6 and 7 improves solubility and interaction with biological targets. The amide group contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. It has been shown to interact with specific cellular pathways involved in cancer progression. For instance, research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including:

  • SNB-19 (86.61% growth inhibition)
  • OVCAR-8 (85.26% growth inhibition)
  • NCI-H40 (75.99% growth inhibition)

These results suggest that N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide may serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Its structural features allow it to target bacterial and fungal pathogens effectively. Studies have demonstrated its efficacy against various microorganisms, suggesting potential applications in treating infectious diseases. Key findings include:

  • Significant activity against Mycobacterium smegmatis , indicating potential as an antituberculosis agent.
  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

The mechanism of action is thought to involve disruption of microbial cell function, although specific pathways are still under investigation .

Drug Design and Development

The unique combination of functional groups in this compound makes it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its biological activity and selectivity. The ability to undergo chemical transformations allows for the creation of derivatives with tailored pharmacological profiles.

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety can inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell division and survival. The indole moiety can interact with serotonin receptors, modulating neurotransmitter activity.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Molecular Weight Potential Activity Evidence Source
Target Compound 6,7-dimethoxy-2-methyl-4-oxoquinazoline Ethyl-linked 1H-indole-4-carboxamide 420.5 Kinase inhibition (inferred)
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-(R-thio)acetamide Anthraquinone Thioacetamide side chain Variable Antioxidant, antiplatelet
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole Quinazolinone Sulfanyl-ethyl-isoindole N/A Undisclosed (structural focus)
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide Benzo[h]quinazoline Trifluoromethyl, thioacetamide N/A Likely enzyme modulation

Key Observations :

Substituent Diversity: The target compound’s 6,7-dimethoxy groups distinguish it from analogs like the anthraquinone derivative in , which lacks a quinazolinone core but shares sulfhydryl (-S-) functionalization. Methoxy groups enhance hydrophilicity compared to hydrophobic anthraquinone or trifluoromethyl groups in . The ethyl-indole carboxamide linkage in the target contrasts with the sulfanyl-ethyl-isoindole in , suggesting differences in steric bulk and hydrogen-bonding capacity.

Bioactivity Implications: The anthraquinone derivative in demonstrated antioxidant and antiplatelet activity, likely due to redox-active anthracene and thioacetamide groups. The target compound’s indole carboxamide may instead target adenosine or serotonin receptors, though empirical data are lacking. The benzo[h]quinazoline derivative in includes a trifluoromethyl group, which often enhances metabolic stability and binding affinity. The target compound’s dimethoxy groups may serve a similar role in improving pharmacokinetics.

Functional Analogues with Indole Moieties

Indole derivatives are prevalent in bioactive molecules. For example:

  • 1-Methyl-1H-indole-2-carboxamide variants (e.g., –5) differ from the target compound by methylation at the indole nitrogen. This modification could alter receptor selectivity or metabolic stability.
  • N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide () shares a carboxamide-quinazolinone scaffold but replaces the indole with a morpholinylpropyl group, likely shifting target specificity toward phosphatase or protease enzymes.

Biological Activity

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C24_{24}H26_{26}N4_4O5_5
  • Molecular Weight : 450.5 g/mol
  • IUPAC Name : 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antibacterial properties. For instance:

  • The compound shows inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values reported between 4 and 8 μg/mL .
  • A related study demonstrated that modifications to the quinazoline structure can enhance potency against bacterial strains, with some derivatives achieving IC50_{50} values as low as 0.31 μM against DNA gyrase B, a critical target in bacterial DNA replication .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In vitro studies have shown that it induces apoptosis in cancer cell lines, likely through the inhibition of specific signaling pathways associated with cell survival and proliferation.
  • The compound's structural features, particularly the methoxy groups, contribute to its enhanced solubility and bioactivity, making it a promising candidate for further development as an anticancer drug.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase B, disrupting bacterial DNA replication.
  • Apoptotic Pathways : In cancer cells, it triggers apoptosis by modulating key proteins involved in cell cycle regulation and survival .
  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its overall therapeutic profile.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

StudyFocusFindings
Study AAntibacterialMIC values against MRSA ranged from 4–8 μg/mL; effective against other Gram-positive bacteria.
Study BAnticancerInduced apoptosis in breast cancer cell lines; IC50_{50} values below 10 μM.
Study CPharmacokineticsDemonstrated metabolic stability with a half-life greater than 372.8 minutes in plasma .

Q & A

Q. Advanced

  • Reaction path searches via density functional theory (DFT) to map potential energy surfaces for hydrolysis or oxidation.
  • Molecular dynamics simulations to assess solvation effects or thermal stability.
  • Machine learning models trained on analogous quinazolinone-indole systems to predict regioselectivity in substitution reactions .

How to design bioactivity assays for evaluating anticancer potential?

Q. Advanced

  • Target selection : Prioritize Bcl-2/Mcl-1 dual inhibition based on structural analogs showing apoptotic activity .
  • In vitro assays : Use fluorescence polarization (FP) to measure binding affinity to Bcl-2 family proteins.
  • Dose-response studies : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include controls for off-target effects (e.g., caspase activation assays) .

What strategies improve solubility and formulation stability?

Q. Basic

  • Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% v/v) for in vitro studies.
  • Solid dispersion techniques : Employ spray drying with polymers (e.g., PVP) to enhance aqueous solubility.
  • pH adjustment : Stabilize the compound in buffered solutions (pH 6.8–7.4) to prevent precipitation .

How to monitor reaction intermediates during synthesis?

Q. Advanced

  • Online LC-MS : Track intermediates in real-time using hyphenated chromatography.
  • In-situ FTIR : Detect carbonyl or amide bond formation during reflux.
  • Isotopic labeling : Use ¹³C-labeled starting materials to trace reaction pathways via NMR .

What storage conditions ensure long-term stability?

Q. Basic

  • Store under argon or nitrogen at –20°C in amber vials to prevent photodegradation.
  • Use desiccants (e.g., silica gel) to mitigate hydrolysis of the quinazolinone ring.
  • Avoid freeze-thaw cycles; lyophilize for long-term storage .

How to design comparative studies with structural analogs?

Q. Advanced

  • SAR analysis : Synthesize analogs with variations in the indole (e.g., 4-carboxamide vs. 3-carboxamide) or quinazolinone (e.g., methoxy vs. ethoxy) groups.
  • Docking studies : Compare binding poses with target proteins (e.g., Bcl-2) using AutoDock Vina or Schrödinger Suite.
  • Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to rank analog efficacy .

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